Ido-IN-11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ido-IN-11 is a potent inhibitor of indoleamine-2,3-dioxygenase (IDO), an enzyme that plays a crucial role in the metabolism of tryptophan to kynurenine. This compound has shown significant potential in various scientific research fields, particularly in cancer immunotherapy, due to its ability to modulate immune responses by inhibiting IDO activity .

Preparation Methods

The synthesis of Ido-IN-11 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically includes the following steps:

Formation of the core structure: This involves the synthesis of a heterocyclic core, often through cyclization reactions.

Functional group introduction: Various functional groups are introduced to the core structure through substitution reactions, ensuring the compound’s activity as an IDO inhibitor.

Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Chemical Reactions Analysis

Ido-IN-11 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Scientific Research Applications

Ido-IN-11 has a wide range of scientific research applications, including:

Cancer Immunotherapy: this compound is used to inhibit IDO activity, which can enhance the immune system’s ability to target and destroy cancer cells.

Biological Studies: The compound is used to study the role of IDO in various biological processes, including immune regulation and tryptophan metabolism.

Drug Development:

Mechanism of Action

Ido-IN-11 exerts its effects by inhibiting the activity of indoleamine-2,3-dioxygenase. This enzyme is responsible for the first step in the catabolism of tryptophan to kynurenine. By inhibiting IDO, this compound prevents the depletion of tryptophan and the accumulation of kynurenine, which can suppress immune cell function and promote immune tolerance. This inhibition enhances the immune system’s ability to target and destroy cancer cells .

Comparison with Similar Compounds

Ido-IN-11 is unique among IDO inhibitors due to its high potency and selectivity. Similar compounds include:

IDO1-IN-1: Another potent IDO inhibitor with similar applications in cancer immunotherapy.

IDO-IN-8: A compound with a different core structure but similar inhibitory activity against IDO.

PF-06840003: An IDO inhibitor currently under investigation for its potential in cancer treatment.

This compound stands out due to its superior potency and selectivity, making it a valuable tool in both research and therapeutic applications.

Biological Activity

Ido-IN-11 is a notable compound that acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in various biological processes, particularly in immune modulation and cancer progression. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Overview of Indoleamine 2,3-Dioxygenase (IDO)

IDO is a heme-containing enzyme encoded by the INDO gene, primarily responsible for the catabolism of the essential amino acid tryptophan into kynurenine. This process plays a crucial role in regulating immune responses and has been associated with tumor immune evasion. The enzymatic activity of IDO leads to a depletion of tryptophan and an accumulation of immunosuppressive metabolites, contributing to an immunosuppressive microenvironment that facilitates tumor growth and metastasis .

This compound functions by inhibiting the IDO enzyme, thereby preventing the conversion of tryptophan into kynurenine. This inhibition can restore T cell function and enhance anti-tumor immunity. The compound's mechanism can be summarized as follows:

- Inhibition of Tryptophan Catabolism : By blocking IDO activity, this compound increases local tryptophan levels, which is essential for T cell proliferation and function.

- Restoration of Immune Responses : The inhibition leads to reduced production of kynurenine, which is known to suppress T cell activity and promote regulatory T cell differentiation .

- Potential Synergistic Effects : this compound may enhance the efficacy of other immunotherapies by mitigating the immunosuppressive effects associated with IDO activity .

Research Findings

Recent studies have highlighted the biological activity and therapeutic potential of this compound. Key findings include:

- Case Studies : A study examining the effects of IDO inhibition in acute myeloid leukemia (AML) demonstrated that this compound significantly reduced regulatory T cell frequencies and increased T cell proliferation in IDO-expressing environments .

- Immunotherapy Resistance : Research indicates that high levels of kynurenine correlate with resistance to PD-1 inhibitors in non-small cell lung cancer (NSCLC). The use of this compound in combination with PD-1 inhibitors could potentially overcome this resistance .

Data Table

The following table summarizes key research findings related to this compound's biological activity:

| Study | Findings | |

|---|---|---|

| Botticelli et al. (2023) | Higher kynurenine/tryptophan ratio predicts resistance to anti-PD-1 treatment | Suggests this compound may enhance efficacy when combined with PD-1 inhibitors |

| Frontiers in Immunology (2021) | This compound reduced Treg frequency and enhanced T cell proliferation | Supports use in immunotherapy for AML |

| PMC (2022) | IDO inhibition restores immune responses in cancer microenvironments | Highlights potential for combination therapies |

Clinical Implications

The biological activity of this compound presents significant implications for clinical applications:

- Cancer Treatment : As an IDO inhibitor, this compound could be integrated into treatment regimens for cancers characterized by high IDO expression, potentially improving patient outcomes through enhanced immune responses.

- Combination Therapies : Its ability to counteract immunosuppressive mechanisms makes it a candidate for combination therapies with other immunomodulatory agents.

Properties

Molecular Formula |

C19H23BrFN7O4S |

|---|---|

Molecular Weight |

544.4 g/mol |

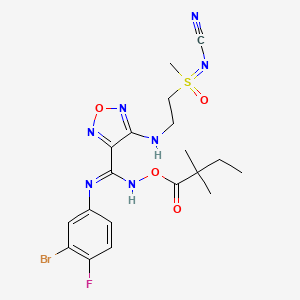

IUPAC Name |

[[N-(3-bromo-4-fluorophenyl)-C-[4-[2-(N-cyano-S-methylsulfonimidoyl)ethylamino]-1,2,5-oxadiazol-3-yl]carbonimidoyl]amino] 2,2-dimethylbutanoate |

InChI |

InChI=1S/C19H23BrFN7O4S/c1-5-19(2,3)18(29)31-27-17(25-12-6-7-14(21)13(20)10-12)15-16(28-32-26-15)23-8-9-33(4,30)24-11-22/h6-7,10H,5,8-9H2,1-4H3,(H,23,28)(H,25,27) |

InChI Key |

HZXDVRSHIPIHDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(=O)ONC(=NC1=CC(=C(C=C1)F)Br)C2=NON=C2NCCS(=NC#N)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.